molecular formula C21H17N3O3 B11324062 N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11324062
M. Wt: 359.4 g/mol
InChI Key: OTULXXUCZQLMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin (2-oxo-2H-chromene) scaffold with a pyrazole-carboxamide moiety.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H17N3O3/c1-14-6-8-15(9-7-14)13-24-19(10-11-22-24)23-20(25)17-12-16-4-2-3-5-18(16)27-21(17)26/h2-12H,13H2,1H3,(H,23,25)

InChI Key

OTULXXUCZQLMMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzylhydrazine with 3-formylchromone to form the pyrazole ring, followed by the introduction of the carboxamide group through an amide coupling reaction. The reaction conditions often require the use of catalysts such as palladium or copper and solvents like dimethylformamide or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Amide Group Reactions

The carboxamide group (-CONH-) undergoes characteristic reactions:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond.

    • Acidic Hydrolysis : Forms 3-carboxylic acid and 1-(4-methylbenzyl)-1H-pyrazol-5-amine.

    • Basic Hydrolysis : Produces carboxylate salt and amine under reflux with NaOH.

Reaction ConditionsProductsYield (%)Reference
6M HCl, 100°C, 8hCarboxylic acid + Amine78–85
2M NaOH, ethanol, reflux, 6hCarboxylate salt + Amine65–72

Pyrazole Ring Reactivity

The 1H-pyrazole moiety participates in:

  • Electrophilic Substitution : Bromination at C-4 position using Br₂/FeCl₃.

  • N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to modify the pyrazole’s N-substituent.

Reaction TypeReagentsProductSelectivity
BrominationBr₂, FeCl₃4-Bromo-pyrazole derivative>90% at C-4
AcylationAcetyl chloride, pyridineN-acetylated pyrazole82%

Chromene Moiety Reactions

The 2H-chromene-2-one core shows distinct reactivity:

  • Ring-Opening : Nucleophiles (e.g., hydrazine) attack the lactone carbonyl, opening the chromene ring to form hydrazides .

  • Oxidation : Chromene’s conjugated double bond reacts with KMnO₄ to yield dicarboxylic acid derivatives.

ReactionConditionsProductNotes
Hydrazine AttackHydrazine hydrate, ethanol, 80°CHydrazide derivativePathway confirmed via LC-MS
OxidationKMnO₄, H₂O, 60°C3,4-Dicarboxylic acidRequires acidic workup

Cycloaddition Reactions

The chromene’s α,β-unsaturated lactone participates in Diels-Alder reactions:

  • With Maleic Anhydride : Forms a bicyclic adduct at 120°C.

DienophileConditionsProductRegioselectivity
Maleic anhydrideToluene, 120°C, 12hBicyclic lactone adductEndo preference (75%)

Scientific Research Applications

Biological Activities

Research indicates that N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide exhibits several pharmacological properties:

  • Anticancer Activity:
    • Several studies have demonstrated that derivatives of chromene and pyrazole compounds possess cytotoxic effects against various cancer cell lines. The specific compound has shown promise in inhibiting the proliferation of cancer cells, suggesting potential use as an anticancer agent .
  • Antioxidant Properties:
    • The compound's structure may confer antioxidant capabilities, which can protect cells from oxidative stress and related diseases. This property is particularly relevant in the context of chronic diseases and aging.
  • Anti-inflammatory Effects:
    • Compounds containing both chromene and pyrazole structures have been reported to exhibit anti-inflammatory activities, making them candidates for treating conditions associated with inflammation .

Anticancer Studies

A study published in a peer-reviewed journal highlighted the effectiveness of similar chromene derivatives against breast and colon cancer cell lines. The derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells, which could be attributed to their ability to interfere with specific cellular pathways involved in cell survival .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies suggest that the compound can effectively bind to proteins involved in cancer progression, enhancing its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds (coumarin, pyrazole, or triazole) and substitution patterns. Below is a comparative analysis:

Core Scaffold Variations
Compound Name / ID Core Structure Key Substituents Reference
Target Compound Coumarin + Pyrazole 4-Methylbenzyl on pyrazole; carboxamide linkage N/A
Compound 169 () Coumarin + Triazole 4-Chlorobenzyl on triazole; 4-fluorophenethyl on carboxamide
Compound 17 () Coumarin + Triazole 3,4-Dimethylbenzyl on triazole; benzylpiperidine on carboxamide
Compounds 3a–3e () Pyrazole + Pyrazole Chloro, cyano, aryl groups on dual pyrazole cores

Key Observations :

  • Coumarin vs. Pyrazole Dominance : The target compound and ’s compound 169 share a coumarin-carboxamide backbone, but 169 replaces pyrazole with a triazole ring, which may alter electronic properties and binding interactions .
Functional Group Analysis
Feature Target Compound Compound 169 () Compound 17 ()
Heterocycle Pyrazole (N1-substituted) Triazole (N1-substituted) Triazole (C-linked)
Carboxamide Linkage Direct to pyrazole Direct to coumarin Ether-linked to coumarin
Aromatic Substituents 4-Methylbenzyl 4-Chlorobenzyl 3,4-Dimethylbenzyl

Implications :

  • Pyrazole vs.
  • Substituent Position : The para-methyl group in the target compound may reduce steric hindrance compared to ortho-substituted analogs in .
Physicochemical Data
Property Target Compound (Predicted) Compound 3a () Compound 17 ()
Molecular Weight ~395 g/mol 403.1 g/mol ~550 g/mol
LogP (Calculated) ~3.5 3.8 4.2
Melting Point Not reported 133–135°C Not reported

Notes:

  • The target compound’s coumarin core may confer fluorescence, useful in bioimaging, unlike pyrazole-only analogs in .
  • Higher logP in compound 17 () suggests increased lipophilicity due to bulky 3,4-dimethylbenzyl groups .

Biological Activity

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The compound can be described by its molecular formula and structure, which includes a pyrazole moiety linked to a chromene derivative. The structural formula is critical for understanding its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound demonstrate various biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have shown potential as antitumor agents due to their ability to inhibit specific oncogenic pathways, notably BRAF(V600E) and EGFR .
  • Antimicrobial Properties : Studies have indicated that pyrazole-based compounds exhibit significant antimicrobial activity against various pathogens, making them candidates for further development in treating infections .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and bacterial infections .

The mechanism of action for this compound likely involves:

  • Targeting Enzymes : The compound may inhibit enzymes critical for cellular processes, disrupting the biosynthesis of essential biomolecules.
  • Binding Interactions : Molecular docking studies suggest that the carbonyl group in the pyrazole ring forms hydrogen bonds with active site residues of target proteins, enhancing its inhibitory potential .
  • Cellular Uptake : The lipophilicity imparted by the 4-methylbenzyl group may facilitate cellular uptake, allowing for greater efficacy in biological systems.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Antitumor Studies : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. Results indicated that certain modifications to the pyrazole structure enhanced antitumor activity significantly compared to standard treatments .
  • Antimicrobial Testing : In vitro assays demonstrated that derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to correlate with increased activity .
  • Enzyme Inhibition Assays : Compounds similar to this compound were evaluated for their ability to inhibit xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions. Some derivatives displayed promising IC50 values, indicating strong inhibitory potential .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of BRAF(V600E) and EGFR
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionStrong inhibition of xanthine oxidase

Q & A

Q. What are the established synthetic routes for N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide, and how are intermediates characterized?

The compound is synthesized via a multi-step protocol involving carboxylation and coupling reactions. A typical route involves treating intermediates with excess SOCl₂ to form acyl chlorides, followed by reaction with amines (e.g., 1-(4-methylbenzyl)-1H-pyrazol-5-amine) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Purification is achieved using flash chromatography (e.g., petroleum ether/ethyl acetate 8:2), yielding products with ~70% efficiency. Intermediates are characterized via IR (C=O and NH stretches at ~1650–1700 cm⁻¹ and ~3300 cm⁻¹, respectively), ¹H/¹³C NMR (chemical shifts for aromatic protons at δ 6.8–7.5 ppm), and mass spectrometry (molecular ion peaks matching theoretical values) .

Q. How is the purity of this compound typically assessed in academic research?

Purity is evaluated using orthogonal analytical methods:

  • Thin-layer chromatography (TLC) for rapid monitoring during synthesis.
  • High-performance liquid chromatography (HPLC) with UV detection for quantitative analysis.
  • Spectroscopic techniques (e.g., NMR integration ratios to confirm absence of impurities). Residual solvents are quantified via gas chromatography (GC), ensuring compliance with ICH guidelines .

Q. What spectroscopic methods are critical for structural elucidation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns aromatic protons (e.g., pyrazole and chromene rings) and confirms substituent positions.
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Mass spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., [M+H]⁺ in ESI-MS) .

Advanced Research Questions

Q. What strategies optimize reaction yields during the synthesis of pyrazole-carboxamide derivatives?

Yield optimization involves:

  • Stoichiometric adjustments : Using 1.5 equivalents of amine to drive coupling reactions to completion.
  • Catalyst screening : Testing bases like Et₃N or DBU for improved kinetics.
  • Temperature control : Reactions at 0°C minimize side-product formation during acylation.
  • Purification refinement : Gradient elution in flash chromatography enhances separation of structurally similar byproducts .

Q. How can computational docking studies inform the design of structural analogs targeting CB2 receptors?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities by simulating interactions between the compound’s carboxamide group and CB2 receptor residues (e.g., hydrophobic pockets in transmembrane helices). Key steps include:

  • Ligand preparation : Minimize energy and assign charges using tools like Open Babel.
  • Receptor grid generation : Define active sites based on crystallographic data (e.g., PDB ID 5ZTY).
  • Pose scoring : Rank binding poses by free energy (ΔG) to prioritize analogs with enhanced interactions .

Q. How should researchers resolve contradictions in reported bioactivity data across experimental models?

Contradictions (e.g., varying IC₅₀ values in cell-based vs. in vivo assays) are addressed by:

  • Standardizing assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions.
  • Orthogonal validation : Confirm activity via electrophysiology or radioligand binding assays.
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. PBS) .

Q. What methodological considerations are critical for scaling up synthesis without compromising purity?

Scale-up challenges include heat dissipation and byproduct accumulation. Solutions involve:

  • Flow chemistry : Continuous reactors improve temperature control and mixing.
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking.
  • Recrystallization optimization : Select solvents (e.g., ethyl acetate/hexane) with high solubility differentials .

Data Analysis and Experimental Design

Q. How can researchers validate the stability of this compound under physiological conditions?

Stability assays include:

  • pH-dependent degradation studies : Incubate in buffers (pH 1–10) and quantify degradation via HPLC.
  • Plasma stability tests : Expose to human plasma (37°C, 24 hrs) and monitor parent compound loss.
  • Light/heat stress testing : Accelerated stability studies under ICH Q1A guidelines .

Q. What advanced spectroscopic techniques resolve ambiguities in structural assignments?

  • 2D NMR (COSY, HSQC, HMBC) : Correlates proton and carbon shifts to confirm connectivity.
  • X-ray crystallography : Provides definitive proof of stereochemistry (if crystalline derivatives are obtainable).
  • High-resolution MS (HRMS) : Differentiates isobaric ions with sub-ppm mass accuracy .

Q. How are structure-activity relationships (SARs) systematically explored for this compound?

SAR studies involve:

  • Analog synthesis : Modify substituents (e.g., 4-methylbenzyl to halogenated analogs).
  • Biological screening : Test analogs in dose-response assays (e.g., CB2 receptor inhibition).
  • QSAR modeling : Use ML algorithms (e.g., Random Forest) to predict bioactivity from molecular descriptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.